Ethyl imidazo[1,5-a]pyridine-5-carboxylate
Overview
Description
Ethyl imidazo[1,5-a]pyridine-5-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular structure of Ethyl imidazo[1,5-a]pyridine-5-carboxylate is characterized by a fused bicyclic 5,6 heterocycle . This unique chemical structure contributes to its versatility and wide range of applications in medicinal chemistry .Chemical Reactions Analysis
Imidazo[1,5-a]pyridine undergoes a variety of chemical reactions. For instance, a metal-free sequential dual oxidative amination of C(sp3)-H bonds under ambient conditions can produce imidazo[1,5-a]pyridines in very good yields . The reaction involves two oxidative C-N couplings and one oxidative dehydrogenation process with six hydrogen atoms removed .Physical And Chemical Properties Analysis
Ethyl imidazo[1,5-a]pyridine-5-carboxylate is a solid at room temperature . It has a molecular weight of 190.2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved papers.Scientific Research Applications
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Pharmaceuticals and Agrochemicals
- Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
- The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
- A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
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Materials Science
- Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .
- This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
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Optoelectronic Devices
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Sensors
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Anti-Cancer Drugs
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Cyclocondensation, Cycloaddition, Oxidative Cyclization, and Transannulation Reactions
- Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
- A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
- This review details the recent development in imidazo[1,5-a]pyridine construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
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Emitters for Confocal Microscopy and Imaging
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Organic Synthesis and Pharmaceutical Chemistry
Safety And Hazards
Future Directions
Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility . They have great potential in several research areas, from materials science to the pharmaceutical field . Therefore, future research may focus on exploring new synthetic methodologies and applications of these compounds.
properties
IUPAC Name |
ethyl imidazo[1,5-a]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-3-4-8-6-11-7-12(8)9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDWLOWRAYJJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=CN=CN21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504779 | |
Record name | Ethyl imidazo[1,5-a]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl imidazo[1,5-a]pyridine-5-carboxylate | |
CAS RN |
76292-67-6 | |
Record name | Ethyl imidazo[1,5-a]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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